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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

2-Hydroxy-6-methylbenzaldehyde, a significant aromatic aldehyde in chemical synthesis and

research. The following sections detail the interpretation of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for

researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview
2-Hydroxy-6-methylbenzaldehyde (C₈H₈O₂) is a substituted aromatic aldehyde with a

molecular weight of approximately 136.15 g/mol . Its structure, featuring a hydroxyl group and a

methyl group ortho to an aldehyde function on a benzene ring, gives rise to a distinct

spectroscopic profile. The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS

data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
The proton NMR spectrum of 2-Hydroxy-6-methylbenzaldehyde exhibits characteristic

signals for the aldehyde, hydroxyl, aromatic, and methyl protons. The chemical shifts (δ) are

influenced by the electronic environment of each proton.
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

Aldehyde (-CHO) ~9.8 Singlet -

Hydroxyl (-OH) ~11.5 Singlet (broad) -

Aromatic (H3, H4, H5) ~6.8 - 7.5 Multiplet -

Methyl (-CH₃) ~2.5 Singlet -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Carbon Assignment Chemical Shift (ppm)

Aldehyde (C=O) ~192

Aromatic (C-OH) ~161

Aromatic (C-CH₃) ~140

Aromatic (C-H) ~120 - 135

Aromatic (C-CHO) ~118

Methyl (-CH₃) ~20

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The assignments are based on typical values for substituted benzaldehydes.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

Hydroxyl (-OH)
O-H stretch (intramolecular H-

bonded)
3200 - 3400 (broad)

Aromatic C-H C-H stretch 3000 - 3100

Methyl C-H C-H stretch 2850 - 2960

Aldehyde C-H C-H stretch
2720 - 2820 (often two weak

bands)

Aldehyde (C=O) C=O stretch 1650 - 1680

Aromatic C=C C=C stretch 1450 - 1600

The broadening of the O-H stretching band and the lower frequency of the C=O stretch are

indicative of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Assignment Interpretation

136 [M]⁺ Molecular ion peak

135 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde

107 [M-CHO]⁺ Loss of the formyl group

90
[M-H-CHO-OH]⁺ or [M-CO-

H₂O]⁺
Further fragmentation

The mass spectrum of 2-Hydroxy-6-methylbenzaldehyde shows a prominent molecular ion

peak at m/z 136, confirming its molecular weight. The peak at m/z 135 is characteristic of

aldehydes, resulting from the loss of the aldehydic proton.
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-6-methylbenzaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid 2-Hydroxy-6-methylbenzaldehyde sample directly

onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: Employ a mass spectrometer with an electron ionization source.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Logical Workflow for Structural Elucidation
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The following diagram illustrates the logical workflow for combining the information from

different spectroscopic techniques to confirm the structure of 2-Hydroxy-6-
methylbenzaldehyde.

Spectroscopic Techniques Derived Information

Structural Confirmation

NMR (¹H & ¹³C) Carbon-Hydrogen Framework
(Connectivity)

IR Spectroscopy Functional Groups
(-OH, -CHO, C=C)

Mass Spectrometry
Molecular Weight
& Fragmentation

2-Hydroxy-6-
methylbenzaldehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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